molecular formula C22H29FN4O2S B2804884 3-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 946242-06-4

3-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2804884
CAS RN: 946242-06-4
M. Wt: 432.56
InChI Key: SNCNNLUFNUANTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H29FN4O2S and its molecular weight is 432.56. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Interaction and Chromosomal Analysis

Compounds similar to 3-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide, such as Hoechst 33258, are known for their ability to bind to the minor groove of double-stranded DNA with specificity for AT-rich sequences. This property is utilized in fluorescent DNA staining, enabling the visualization of chromosomes and nuclear DNA in cell biology research. Such compounds are instrumental in chromosomal analysis, flow cytometry, and understanding the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Antidepressant and Anxiolytic Potential

Research into the behavioral pharmacology of related compounds, specifically those acting as serotonin receptor antagonists, has shown potential anxiolytic and antidepressant effects. Such studies highlight the therapeutic potential of these compounds in treating anxiety and affective disorders, contributing to the development of novel psychiatric medications (Hudzik et al., 2003).

Synthesis and Manufacturing Applications

The practical synthesis of related compounds, such as 2-fluoro-4-bromobiphenyl, underscores the importance of these chemicals in manufacturing processes, including the production of non-steroidal anti-inflammatory and analgesic materials. Such research is vital for developing efficient, cost-effective methods for synthesizing key intermediates in pharmaceutical production (Qiu et al., 2009).

Gastroprotective Properties and Drug Development

Compounds with structural similarities are investigated for their gastroprotective properties, such as ebrotidine, highlighting the role of these chemicals in developing treatments for ulcer disease. Their ability to enhance mucosal repair and maintain mucosal integrity positions them as potential therapeutic agents for managing gastrointestinal conditions (Slomiany et al., 1997).

Alzheimer's Disease Research

In Alzheimer's disease research, related compounds are utilized as imaging ligands for amyloid in vivo, facilitating early detection and the evaluation of anti-amyloid therapies. This is crucial for understanding the pathophysiological mechanisms and progression of amyloid deposits in Alzheimer's disease, offering insights into potential diagnostic and therapeutic approaches (Nordberg, 2007).

properties

IUPAC Name

3-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O2S/c1-25-10-12-27(13-11-25)22(17-6-7-21-18(14-17)8-9-26(21)2)16-24-30(28,29)20-5-3-4-19(23)15-20/h3-7,14-15,22,24H,8-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCNNLUFNUANTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC(=C2)F)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

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